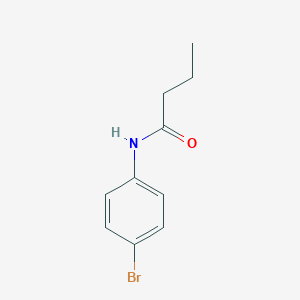

N-(4-Bromophenyl)butanamide

Overview

Description

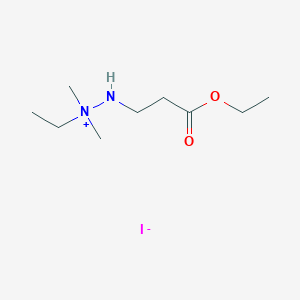

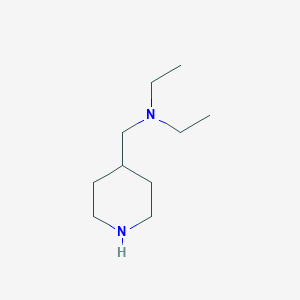

N-(4-Bromophenyl)butanamide, also known as 4-bromobutanamide, is a synthetic organic compound with a variety of applications in scientific research. It is a colorless, water-soluble solid that is easy to synthesize, making it a useful tool for researchers. This compound has been used in a wide range of studies, from biochemistry to pharmacology.

Scientific Research Applications

Tyrosinase and Melanin Inhibition : N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, a derivative, showed significant inhibitory potential against mushroom tyrosinase and reduced pigmentation in zebrafish, suggesting potential applications in depigmentation drugs (Raza et al., 2019).

Lipoxygenase Inhibition : Derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide were synthesized and found to be effective lipoxygenase inhibitors, indicating potential for anti-inflammatory applications (Aziz‐ur‐Rehman et al., 2016).

Antifungal Activities : N-Aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides were tested against various fungi, showing promising fungicidal activities. This suggests potential applications in agriculture and antifungal drug development (Lee et al., 1999).

CDK2 Inhibition for Cancer Therapy : N-(5-Bromo-1,3-thiazol-2-yl)butanamide was identified as a potent CDK2 inhibitor, which is crucial for cancer therapy, in a high-throughput screening (Vulpetti et al., 2006).

Anticancer, Antimicrobial, and Antileishmanial Activities : N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide displayed significant antimicrobial, anticancer, and antileishmanial activities, highlighting its potential in therapeutic applications (Sirajuddin et al., 2015).

Anticonvulsant Agents : New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides showed potential as anticonvulsant agents, indicating applications in neurology and pharmaceuticals (Kamiński et al., 2015).

Material Science Applications : N-(4-bromophenyl)-2-methacrylamide and its copolymers have been studied for their properties in material sciences, particularly in the synthesis of molecular wires (Stuhr-Hansen et al., 2005).

Herbicidal Activity : N-(ce, ce-dimethylbenzyl)butanamides, including derivatives, have been studied for their herbicidal properties, particularly against purple nutsedge (Shunichi et al., 2010).

Mechanism of Action

Target of Action

N-(4-Bromophenyl)butanamide is a small molecule . It’s structurally similar to butyramide, which is known to interact with the aliphatic amidase expression-regulating protein .

Mode of Action

Based on its structural similarity to butyramide, it may interact with its target protein to modulate its function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. This compound is a solid at room temperature , which might influence its stability and efficacy.

properties

IUPAC Name |

N-(4-bromophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULFEFQSLUZFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323621 | |

| Record name | N-(4-Bromophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119199-11-0 | |

| Record name | N-(4-Bromophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B52193.png)

![Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B52197.png)

![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B52202.png)

![2-Mercapto-5-methoxyimidazole[4,5-b]pyridine](/img/structure/B52204.png)